molecular formula C23H26N2O4S2 B11597143 ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

Cat. No.: B11597143
M. Wt: 458.6 g/mol
InChI Key: VUAWYXMENBVDAX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, oxo, oxa, thia, and diazatricyclo systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazatricyclo system: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the oxo and oxa groups: These groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Introduction of the thia group: This can be achieved through a substitution reaction using sulfur-containing reagents.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted benzyl derivatives: from substitution.

    Carboxylic acids: from hydrolysis.

Scientific Research Applications

Ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-benzyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    Ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate:

These comparisons highlight the uniqueness of ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[740

Properties

Molecular Formula

C23H26N2O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C23H26N2O4S2/c1-4-28-19(26)13-30-23-24-21-20(16-10-17(14(2)3)29-12-18(16)31-21)22(27)25(23)11-15-8-6-5-7-9-15/h5-9,14,17H,4,10-13H2,1-3H3

InChI Key

VUAWYXMENBVDAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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